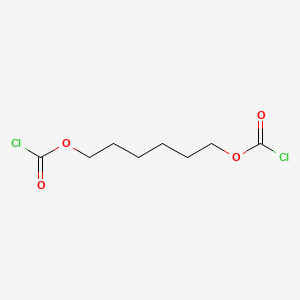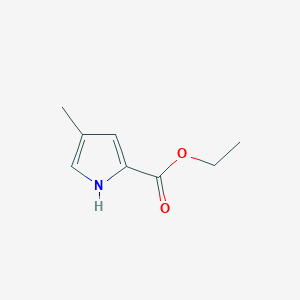
ethyl 4-methyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.17844 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including ethyl 4-methyl-1H-pyrrole-2-carboxylate, has been reported in several studies . For instance, one study described the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of ethyl 4-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate group attached to one of the carbon atoms and a methyl group attached to the nitrogen atom .
Chemical Reactions Analysis
In a study on the enzymatic synthesis of pyrrole esters, β-ketothioamides and ethyl cyanoacetate were used as substrates, with lipase serving as a catalyst . Under optimal conditions, lipase led to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
Aplicaciones Científicas De Investigación
Organic Electronics
Pyrrole derivatives have been utilized in the synthesis of materials for organic electronics. For example, dithieno[3,2-b:2′,3′-d]pyrrole-based materials have shown promise in this field .
Anticancer Activity
Some pyrrole derivatives exhibit cytotoxic activity against cancer cell lines, indicating potential use in cancer treatment .
Cholesterol-Lowering Effects
Ethyl pyrrole derivatives have been studied for their lipid-lowering effects in serum, suggesting applications in managing cholesterol levels .
Chemical Properties Analysis
The National Institute of Standards and Technology (NIST) provides detailed chemical property data for pyrrole compounds, which is essential for research and development in various scientific fields .
Flavor and Fragrance Industry
Enzymatic synthesis of pyrrole esters has been explored for creating novel aromas, indicating applications in the flavor and fragrance industry .
Synthesis of Heterocycles
Pyrrole derivatives are used as intermediates in the synthesis of multiple heterocycles, which are crucial in pharmaceuticals and agrochemicals .
Mecanismo De Acción
The biological activity of pyrrole derivatives is often related to their ability to interact with various biological targets. For example, some pyrrole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The mode of action of these compounds typically involves their interaction with these targets, leading to changes in cellular processes and biochemical pathways. The specific targets and modes of action can vary widely depending on the specific structure of the pyrrole derivative .
The pharmacokinetics of pyrrole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their specific structure. These properties can influence the bioavailability of the compounds and their ability to reach their targets .
The action of pyrrole derivatives can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of these compounds and their ability to interact with their targets .
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, ethyl 1H-pyrrole-2-carboxylate, a similar compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The precautionary statements include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Direcciones Futuras
While specific future directions for ethyl 4-methyl-1H-pyrrole-2-carboxylate were not found in the search results, the use of enzymes like lipase in the synthesis of pyrrole derivatives aligns with the current mainstream research direction of green chemistry . This contributes to the further development of environmentally friendly biocatalytic processes .
Propiedades
IUPAC Name |
ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFKYBVNHRKZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349153 | |
| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40611-85-6 | |
| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40611-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-Methyl-2-pyrrolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



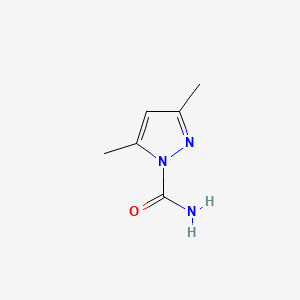
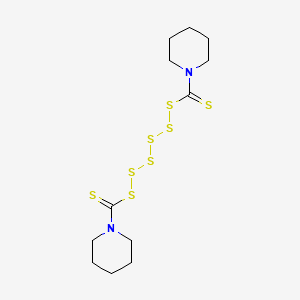




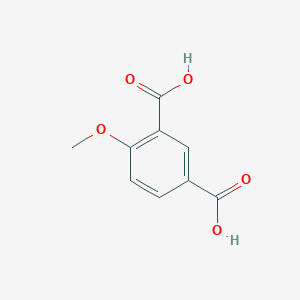

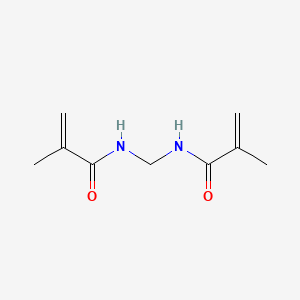
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)


